

# Varlitinib tumor response rate comparison standard care

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Varlitinib

CAS No.: 845272-21-1

Cat. No.: S547977

Get Quote

## Varlitinib Tumor Response Rate vs. Standard Care

The table below summarizes key efficacy outcomes from clinical trials of **varlitinib**-based regimens.

Cancer Type & Trial Phase	Regimen	Comparator	Objective Response Rate (ORR)	Progression-Free Survival (PFS)	Overall Survival (OS)	Key Trial Identifier
Advanced Biliary Tract Cancer (Phase II, Randomized) [1]	Varlitinib + Capecitabine	Placebo + Capecitabine	9.4% vs 4.8%	2.83 vs 2.79 months (HR 0.90)	7.8 vs 7.5 months (HR 1.11)	NCT03093870
HER2+ Metastatic Breast Cancer (Phase Ib, Single-Arm) [2]	Varlitinib + Paclitaxel ± Trastuzumab	Not Applicable (Single-Arm)	56.3% (in evaluable patients)	Not explicitly reported	Not explicitly reported	NCT02396108

Cancer Type & Trial Phase	Regimen	Comparator	Objective Response Rate (ORR)	Progression-Free Survival (PFS)	Overall Survival (OS)	Key Trial Identifier
EGFR/HER2 Co-expressing Advanced Gastric Cancer (Phase II, Single-Arm) [3] [4]	Varlitinib + Paclitaxel	Not Applicable (Single-Arm)	31.0% (in evaluable patients)	3.3 months	7.9 months	NCT05400915

## Detailed Experimental Protocols

For researchers, the methodologies from the key trials providing comparative data are outlined below.

### TreeTopp: Biliary Tract Cancer (Phase II, Randomized) [1]

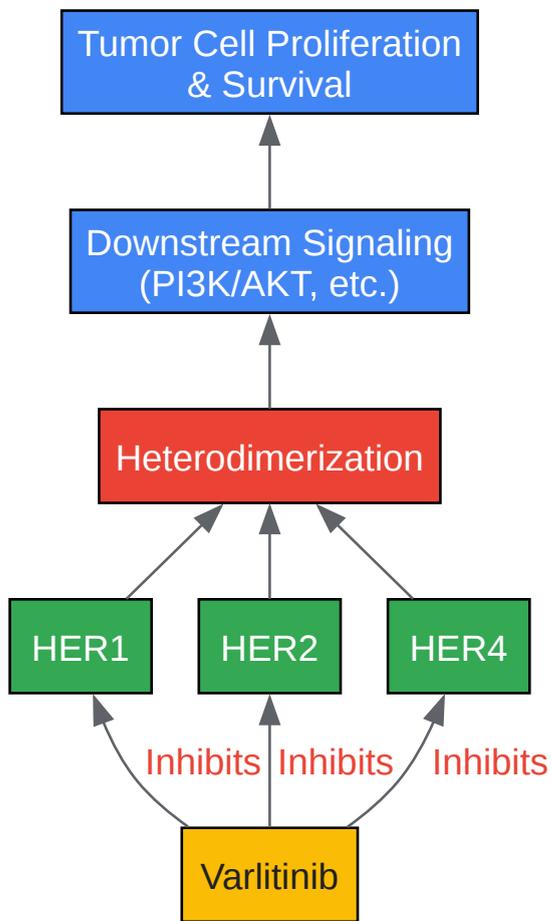
- **Objective:** To assess the efficacy and safety of **varlitinib** plus capecitabine versus placebo plus capecitabine in patients with advanced biliary tract cancer who progressed after first-line gemcitabine-containing therapy.
- **Patient Population:** 127 patients with confirmed unresectable or metastatic biliary tract cancer.
- **Study Design:** Global, double-blind, randomized, placebo-controlled.
  - **Intervention Arm: Varlitinib** (300 mg twice daily, continuous) + Capecitabine (1000 mg/m<sup>2</sup> twice daily, days 1-14 of a 21-day cycle).
  - **Control Arm:** Placebo + Capecitabine.
- **Primary Endpoints:** ORR and PFS, assessed by Independent Central Review per RECIST v1.1.
- **Key Findings:** The addition of **varlitinib** did not significantly improve ORR, PFS, or OS in the overall population. Subgroup analyses suggested a potential PFS benefit in female patients and those with gallbladder cancer.

### Phase Ib Dose-Finding in Solid Tumors (Including Breast Cancer) [2]

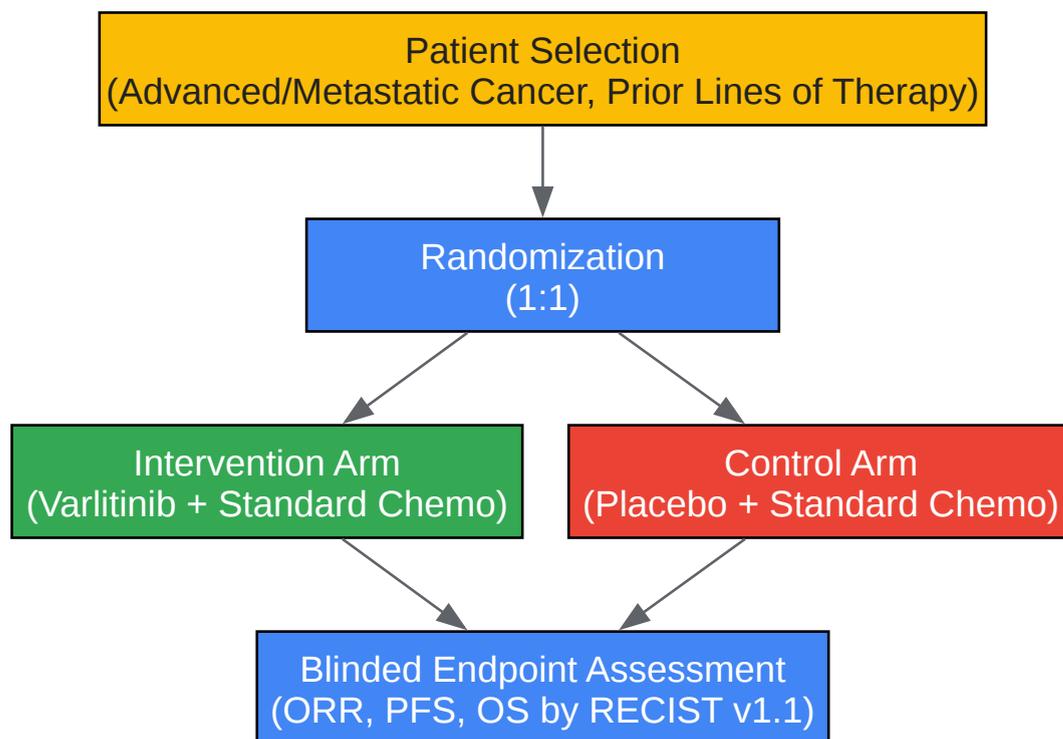
- **Objective:** To determine the safety and early efficacy of **varlitinib** combined with paclitaxel with or without trastuzumab.
- **Patient Population:** 37 patients with advanced or metastatic solid tumors, including a subgroup of 20 with heavily pre-treated HER2+ metastatic breast cancer.
- **Study Design:** Single-arm, open-label, using a 3+3 dose de-escalation design.
  - **Intervention:** **Varlitinib** (at recommended Phase II dose of 300 mg twice daily, intermittent) + Paclitaxel (80 mg/m<sup>2</sup> weekly) ± subcutaneous Trastuzumab (600 mg every 3 weeks).
- **Efficacy Assessment:** Tumor response was evaluated in 31 patients evaluable for response per RECIST criteria.
- **Key Findings:** In the HER2+ breast cancer subgroup, the regimen showed promising activity with a clinical benefit rate of 81.3% and a partial response rate of 56.3%.

## Varlitinib's Mechanism of Action and Clinical Trial Design

The following diagrams illustrate the biological rationale and common evaluation methods for **varlitinib's** efficacy in clinical trials.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Interpretation of Key Findings

- **Promising Activity in HER2+ Breast Cancer:** The high response rate (56.3%) in a heavily pre-treated population suggests **varlitinib** combined with paclitaxel is an active regimen worth further investigation in this setting [2].
- **Limited Efficacy in Unselected Biliary Tract Cancer:** The TreeTopp trial indicates that adding **varlitinib** to capecitabine does not provide a significant efficacy benefit for the general biliary tract cancer population in the second-line setting [1].
- **Potential in Biomarker-Selected Populations:** The activity seen in gastric cancer with EGFR/HER2 co-expression and subgroups of biliary cancer (females, gallbladder) underscores that future development of **varlitinib** may require careful patient selection based on robust biomarkers [1] [3].

The clinical trial data for **varlitinib** reveals a compound with variable efficacy, highly dependent on tumor type and specific patient subgroups. Further investigation in biomarker-selected populations is likely necessary to define its potential role in cancer therapy.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Varlitinib plus capecitabine in second-line advanced biliary ... [pmc.ncbi.nlm.nih.gov]
2. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly... [pmc.ncbi.nlm.nih.gov]
3. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing ... [pmc.ncbi.nlm.nih.gov]
4. and Paclitaxel for EGFR/HER2 Co-expressing Advanced... Varlitinib [e-crt.org]

To cite this document: Smolecule. [Varlitinib tumor response rate comparison standard care].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547977#varlitinib-tumor-response-rate-comparison-standard-care>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)